N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine
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Overview
Description
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine is an organic compound that features a piperidine ring attached to an ethanamine backbone, with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine typically involves the following steps:
Formation of Piperidin-4-ylmethyl Intermediate: This step involves the reaction of piperidine with a suitable alkylating agent to form the piperidin-4-ylmethyl intermediate.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Final Coupling Reaction: The piperidin-4-ylmethyl intermediate is then coupled with ethanamine in the presence of a base to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperidine ring contributes to the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-ylmethyl)-N-methylmethanamine: Similar structure but lacks the trifluoromethyl group.
N-(piperidin-4-ylmethyl)-N-ethylmethanamine: Similar structure with an ethyl group instead of a trifluoromethyl group.
Uniqueness
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development.
Properties
Molecular Formula |
C9H17F3N2 |
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Molecular Weight |
210.24 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C9H17F3N2/c1-2-14(9(10,11)12)7-8-3-5-13-6-4-8/h8,13H,2-7H2,1H3 |
InChI Key |
QPWOYAHYNSXPMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCNCC1)C(F)(F)F |
Origin of Product |
United States |
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